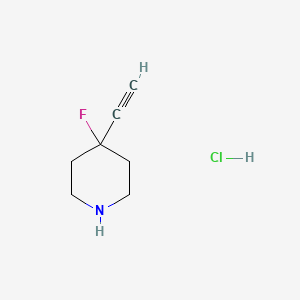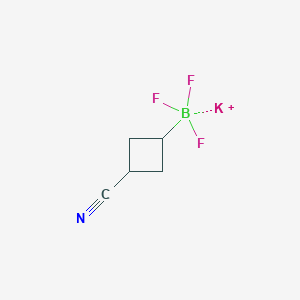
4-Ethynyl-4-fluoropiperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-4-fluoropiperidinehydrochloride is a chemical compound with the molecular formula C7H11ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and features both an ethynyl and a fluorine substituent on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-fluoropiperidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Fluorination: The piperidine is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Ethynylation: The fluorinated piperidine is then subjected to ethynylation using an ethynylating agent like ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-4-fluoropiperidinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
4-Ethynyl-4-fluoropiperidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as conductive polymers and organic semiconductors.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems, providing insights into drug-receptor interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-4-fluoropiperidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ethynyl group can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoropiperidine: A simpler analog without the ethynyl group, used in similar applications but with different reactivity.
4-Ethynylpiperidine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4,4-Difluoropiperidine: Contains two fluorine atoms, offering different steric and electronic effects.
Uniqueness
4-Ethynyl-4-fluoropiperidinehydrochloride is unique due to the combination of the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and material properties.
Propiedades
Fórmula molecular |
C7H11ClFN |
|---|---|
Peso molecular |
163.62 g/mol |
Nombre IUPAC |
4-ethynyl-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C7H10FN.ClH/c1-2-7(8)3-5-9-6-4-7;/h1,9H,3-6H2;1H |
Clave InChI |
TVDODOZLUSDMHF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCNCC1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)


